molecular formula C12H14ClN B13032737 2-(tert-Butyl)-7-chloro-1H-indole

2-(tert-Butyl)-7-chloro-1H-indole

Cat. No.: B13032737
M. Wt: 207.70 g/mol
InChI Key: YJHYQOZILASIMH-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-7-chloro-1H-indole is a substituted indole derivative serving as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. The sterically demanding tert -butyl group at the 2-position and the chloro-substituent on the benzoid ring create a unique molecular architecture valuable for constructing complex molecules. This compound is particularly useful for probing structure-activity relationships (SAR) in drug discovery programs, where the tert -butyl group can be used to modulate the compound's lipophilicity, metabolic stability, and overall steric profile. Indole scaffolds are privileged structures in pharmaceutical development, and chlorinated indole derivatives are frequently employed in the synthesis of biologically active alkaloids and other heterocyclic compounds . The 7-chloroindole moiety, in particular, is a key substructure in known scientific literature, including studies on necroptosis inhibitors . Researchers can utilize this building block to develop new candidates for various therapeutic areas. It is also a potential precursor for the synthesis of chlorinated oxindoles, a class of compounds prevalent in molecules with caspase inhibitory, anticancer, and fungicidal activities . As a specialized building block, 2-(tert-Butyl)-7-chloro-1H-indole is intended for use by qualified laboratory personnel exclusively for research purposes.

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

2-tert-butyl-7-chloro-1H-indole

InChI

InChI=1S/C12H14ClN/c1-12(2,3)10-7-8-5-4-6-9(13)11(8)14-10/h4-7,14H,1-3H3

InChI Key

YJHYQOZILASIMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-7-chloro-1H-indole typically involves the introduction of the tert-butyl group and the chlorine atom onto the indole ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride is reacted with indole in the presence of a Lewis acid catalyst such as aluminum chloride. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2-(tert-Butyl)-7-chloro-1H-indole may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butyl groups into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-7-chloro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acids.

    Reduction: Formation of 2-(tert-Butyl)-7-chloro-1H-indoline.

    Substitution: Formation of 2-(tert-Butyl)-7-substituted indoles.

Scientific Research Applications

Pharmaceutical Development

Anticancer Research
2-(tert-Butyl)-7-chloro-1H-indole has been investigated as a potential lead compound in drug development, particularly for anticancer therapies. Its structural modifications can enhance efficacy against various cancer cell lines. Studies indicate that this compound may interact with specific biological targets, potentially inhibiting enzymes or pathways relevant to cancer progression .

Neurological Disorders
The compound is also being explored for its potential in treating neurological disorders. Its ability to modulate receptor interactions suggests that it could provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Biological Research

Receptor Interaction Studies
Research involving 2-(tert-Butyl)-7-chloro-1H-indole focuses on its interactions with biological macromolecules. These studies reveal insights into its mechanism of action, including binding to specific enzymes or receptors, which may modulate their activity through competitive inhibition or allosteric effects. Such interactions underscore its potential therapeutic applications in targeting pathways involved in cancer and infectious diseases .

Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents. Its unique structure allows for interaction with various microbial targets, potentially leading to the inhibition of growth or survival .

Material Science

Advanced Materials Development
2-(tert-Butyl)-7-chloro-1H-indole is being studied for its properties in developing advanced materials, including polymers and coatings that require specific chemical stability and reactivity. The tert-butyl group enhances the overall hydrophobic character of the molecule, influencing its solubility and making it suitable for non-polar environments .

Organic Synthesis

Building Block in Synthesis
This compound serves as a valuable building block in organic synthesis, allowing chemists to create complex molecules efficiently. Its applications extend to various industrial processes where specific chemical transformations are required .

Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentInvestigated for anticancer therapies and neurological disorders treatment
Biological ResearchStudies on receptor interactions and antimicrobial activity
Material ScienceUsed in developing advanced materials with specific chemical stability
Organic SynthesisActs as a building block for creating complex organic molecules

Case Studies and Research Findings

  • Anticancer Activity : Research shows that modifications on the indole scaffold of 2-(tert-Butyl)-7-chloro-1H-indole can lead to enhanced efficacy against certain cancer cell lines, indicating its potential as a lead compound for further drug development .
  • Receptor Modulation : The compound's ability to modulate CB1 receptors has been studied, revealing its potential role as an allosteric modulator for treating disorders like obesity and inflammation .
  • Synthesis Techniques : The synthesis typically involves advanced methods such as continuous flow processes using microreactor systems, which improve efficiency and yield in industrial applications .

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-7-chloro-1H-indole involves its interaction with specific molecular targets and pathways. The tert-butyl group and chlorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2-(tert-Butyl)-7-chloro-1H-indole and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
2-(tert-Butyl)-7-chloro-1H-indole C₁₂H₁₄ClN 215.70 Cl (7), tert-butyl (2) Potential CNS therapeutics, steric modulation
7-Chloro-2-methyl-1H-indole C₉H₈ClN 165.62 Cl (7), methyl (2) Lower steric bulk; higher volatility (bp 302.7°C)
tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate C₁₃H₁₃ClFNO₂ 269.70 Cl (7), F (5), tert-butyl-carboxylate (1) Enhanced stability (stored at 2–8°C); fluorination alters electronic properties
2-(tert-Butyl)-4-chloro-7-methyl-1H-indole-3-carbaldehyde C₁₄H₁₆ClNO 249.74 Cl (4), methyl (7), carbaldehyde (3) Polar functional group (aldehyde) for further derivatization
5-Fluoro-1-methyl-1H-indole C₉H₈FN 149.17 F (5), methyl (1) N-methylation improves metabolic stability

Key Comparative Insights:

Steric and Electronic Effects: The tert-butyl group in 2-(tert-Butyl)-7-chloro-1H-indole provides greater steric hindrance compared to the methyl group in 7-chloro-2-methyl-1H-indole . This bulkiness may reduce metabolic degradation and enhance binding selectivity in biological targets . Chlorine vs.

Functional Group Diversity :

  • The carbaldehyde group in 2-(tert-Butyl)-4-chloro-7-methyl-1H-indole-3-carbaldehyde enables further synthetic modifications, such as condensation or reduction, which are absent in the parent indole structure .
  • N-substituents : N-methylation (e.g., 5-Fluoro-1-methyl-1H-indole) or N-carboxylation (e.g., tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate) enhances stability and modulates solubility, whereas the free N-H in 2-(tert-Butyl)-7-chloro-1H-indole may facilitate hydrogen bonding in biological systems .

Biological Relevance: Indole derivatives with chlorine and tert-butyl groups (e.g., 3-{1-[2-(5-amino-2-methylphenyl)ethyl]piperidin-4-yl}-7-chloro-1H-indole) are reported in patents for CNS disorders, suggesting that the target compound’s substituents may align with neuropharmacological applications .

Safety and Handling :

  • tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate carries hazard statements (H315, H319, H335) for skin/eye irritation and respiratory sensitivity, highlighting the need for careful handling of halogenated indoles . Similar precautions likely apply to 2-(tert-Butyl)-7-chloro-1H-indole.

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